molecular formula C15H24BNO2 B14011392 3-(4,4,5,5-Tetraethyl-1,3,2-dioxaborolan-2-yl)pyridine

3-(4,4,5,5-Tetraethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B14011392
M. Wt: 261.17 g/mol
InChI Key: UIWWASBNDPQVLD-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetraethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound widely used in organic synthesis. It is known for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetraethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of pyridine with pinacolborane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The process can be summarized as follows:

    Starting Materials: Pyridine and pinacolborane.

    Catalyst: Palladium-based catalyst (e.g., Pd(PPh3)4).

    Solvent: Tetrahydrofuran (THF) or another suitable solvent.

    Reaction Conditions: Inert atmosphere, room temperature to 80°C, reaction time of several hours.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetraethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl or vinyl halides.

    Oxidation: Converts to corresponding boronic acid derivatives.

    Substitution: Reacts with electrophiles to form substituted pyridine derivatives.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Uses aryl or vinyl halides, palladium catalyst, and a base (e.g., K2CO3) in a solvent like THF or toluene.

    Oxidation: Uses oxidizing agents like hydrogen peroxide or sodium perborate.

    Substitution: Uses electrophiles such as alkyl halides or acyl chlorides.

Major Products

    Suzuki-Miyaura Coupling: Produces biaryl compounds.

    Oxidation: Produces boronic acids.

    Substitution: Produces substituted pyridine derivatives.

Scientific Research Applications

3-(4,4,5,5-Tetraethyl-1,3,2-dioxaborolan-2-yl)pyridine is extensively used in scientific research due to its versatility:

    Chemistry: Used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

    Biology: Employed in the development of biologically active compounds and probes.

    Medicine: Utilized in the synthesis of drug candidates and therapeutic agents.

    Industry: Applied in the production of polymers, materials science, and nanotechnology.

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetraethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boron source in cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include:

    Palladium Catalyst: Facilitates the transmetalation and reductive elimination steps.

    Base: Deprotonates the boronic ester, enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

3-(4,4,5,5-Tetraethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its tetraethyl groups, which provide steric hindrance and enhance stability compared to its tetramethyl counterparts. This makes it particularly useful in reactions requiring high selectivity and stability.

Properties

Molecular Formula

C15H24BNO2

Molecular Weight

261.17 g/mol

IUPAC Name

3-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C15H24BNO2/c1-5-14(6-2)15(7-3,8-4)19-16(18-14)13-10-9-11-17-12-13/h9-12H,5-8H2,1-4H3

InChI Key

UIWWASBNDPQVLD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(CC)CC)(CC)CC)C2=CN=CC=C2

Origin of Product

United States

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